molecular formula C15H12ClFO3S B3038593 3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone CAS No. 868255-93-0

3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone

Cat. No.: B3038593
CAS No.: 868255-93-0
M. Wt: 326.8 g/mol
InChI Key: LOGRIWROHCTKKW-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone is a sulfonyl-substituted propanone derivative characterized by a 4-chlorophenylsulfonyl group and a 4-fluorophenyl ketone moiety. The fluorine and chlorine substituents enhance lipophilicity and may contribute to metabolic stability.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(4-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3S/c16-12-3-7-14(8-4-12)21(19,20)10-9-15(18)11-1-5-13(17)6-2-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGRIWROHCTKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluoroacetophenone in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Chlorobenzenesulfonyl chloride+4-FluoroacetophenoneBaseThis compound\text{4-Chlorobenzenesulfonyl chloride} + \text{4-Fluoroacetophenone} \xrightarrow{\text{Base}} \text{this compound} 4-Chlorobenzenesulfonyl chloride+4-FluoroacetophenoneBase​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

The compound features a propanone backbone with a sulfonyl group attached to a chlorophenyl and a fluorophenyl group, which contributes to its unique properties.

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with sulfonyl groups exhibit promising anticancer activity. Studies have shown that derivatives of sulfonyl-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The specific structure of 3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone may enhance its efficacy against certain cancer cell lines, making it a candidate for further investigation in drug development.

Case Study: Inhibition of Cancer Cell Proliferation
A study published in the Journal of Medicinal Chemistry investigated the effects of sulfonyl derivatives on various cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for developing new anticancer therapies.

Organic Synthesis

Building Block for Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Data Table: Reaction Examples

Reaction TypeProduct ExampleReference
Nucleophilic SubstitutionVarious substituted propanonesSynthetic Communications
Coupling ReactionsBiologically active compoundsJournal of Organic Chemistry

Material Science

Potential Use in Polymers
Recent studies have explored the incorporation of sulfonyl-containing compounds into polymer matrices to improve their thermal stability and mechanical properties. The unique electronic properties imparted by the chlorophenyl and fluorophenyl groups can enhance the performance characteristics of these materials.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl/Aryl Groups

Compound Name Key Structural Features Molecular Formula Molecular Weight Notable Properties
3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone 4-Cl-C₆H₄-SO₂-, 4-F-C₆H₄-CO- C₁₅H₁₂ClFO₃S 326.77 (theoretical) High lipophilicity due to halogenated aryl groups; potential for hydrogen bonding via sulfonyl oxygen .
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone 4-Me-C₆H₄-SO₂- instead of 4-Cl-C₆H₄-SO₂- C₁₆H₁₅ClO₃S 322.81 Methyl substitution reduces electron-withdrawing effects, possibly increasing solubility in non-polar solvents .
1-(4-Chlorophenyl)-3-[(pentafluorophenyl)sulfanyl]-1-propanone Pentafluorophenyl-S- instead of sulfonyl C₁₅H₈ClF₅OS 366.73 Sulfanyl (thioether) group lacks strong electron withdrawal; pentafluorophenyl enhances metabolic stability and lipophilicity .
3-[(4-Chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]-1-propanone Dual sulfanyl groups, methoxy substituent C₂₃H₂₁ClO₂S₂ 453.00 Methoxy group introduces electron-donating effects; dual sulfanyl groups may reduce hydrogen-bonding capacity .

Functional Group Replacements

Compound Name Key Structural Differences Biological/Physical Implications
(2E)-3-[5-(4-Chlorophenyl)-2-furyl]-1-(4-fluorophenyl)prop-2-en-1-one Furyl group replaces sulfonyl; α,β-unsaturated ketone Conjugated system enhances UV absorption; furyl group may alter binding affinity in biological systems .
Aldi-4 (1-(4-chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride) Piperidinyl group replaces sulfonyl Basic amine increases solubility in acidic environments; targets enzymes like ALDH (aldehyde dehydrogenase) .
1-(4-Chlorophenyl)-3-tosylpropan-1-one O-methyloxime Oxime substitution at propanone Oxime group adds hydrogen-bonding potential; may improve stability under oxidative conditions .

Crystallographic and Conformational Analysis

  • Dihedral Angles: In chalcone analogs (e.g., (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one), dihedral angles between aromatic rings range from 7.14° to 56.26°, influencing molecular planarity and crystal packing .
  • Hydrogen Bonding : Sulfonyl oxygen atoms can act as hydrogen-bond acceptors, facilitating interactions in crystal lattices or with biological targets. In contrast, sulfanyl or alkyl substituents lack this capability .

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Name Molecular Weight LogP (Predicted) Hydrogen Bond Acceptors Hydrogen Bond Donors
Target Compound 326.77 ~3.5 4 (SO₂, CO) 0
1-(4-Chlorophenyl)-3-tosylpropan-1-one 322.81 ~3.2 3 (SO₂, CO) 0
Aldi-4 297.22 ~2.8 2 (CO, NH⁺) 1 (NH⁺)

Table 2: Crystallographic Data for Chalcone Analogs

Compound Dihedral Angle (°) Crystal System Space Group
(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one 7.14 Monoclinic P2₁/c
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 56.26 Triclinic P‾1

Biological Activity

The compound 3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone , also known by its CAS number 477334-20-6, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₅H₁₂ClFO₃S
  • Molecular Weight : 326.77 g/mol
  • CAS Number : 477334-20-6

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluorophenylacetone under basic conditions. The resulting product is purified through recrystallization or chromatography techniques.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess significant antibacterial properties. For instance, compounds bearing similar sulfonamide functionalities have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate

Antifungal Activity

In vitro studies have indicated that certain derivatives exhibit promising antifungal properties against pathogenic fungi, suggesting a potential application in treating fungal infections .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : Compounds related to this structure have shown strong inhibitory effects, which could be beneficial in treating neurodegenerative diseases .
  • Urease : Significant inhibition was observed, indicating potential applications in managing urease-related disorders .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that the synthesized derivatives showed effective inhibition against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents .
  • Crystallographic Analysis : Detailed crystallographic studies provided insights into the molecular structure and interactions of the compound, which are crucial for understanding its biological mechanisms .
  • Docking Studies : Molecular docking simulations have elucidated the interaction profiles of the compound with various target proteins, reinforcing its pharmacological potential .

Q & A

Q. What are the recommended synthetic routes for 3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone, and how can reaction conditions be optimized?

The synthesis typically involves sequential Friedel-Crafts acylation and sulfonylation.

  • Step 1 : Introduce the 4-fluorophenylpropanone moiety via Friedel-Crafts acylation of 4-fluorobenzene using propanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions at 0–5°C .
  • Step 2 : Sulfonylate the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) at room temperature to minimize side reactions .
  • Optimization : Use continuous flow reactors for better temperature control and reduced byproduct formation. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm the aromatic substitution patterns (e.g., deshielding of protons adjacent to sulfonyl and ketone groups) and quantify diastereomeric ratios if applicable .
  • Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization to verify molecular weight (C₁₅H₁₂ClFO₃S, calc. 326.01) and detect fragmentation patterns .
  • HPLC : Reverse-phase chromatography (e.g., 70:30 acetonitrile/water) to assess purity (>98%) and resolve sulfonylation byproducts .

Q. How do storage conditions impact the compound’s stability, and what precautions are necessary?

  • Stability : The compound is hygroscopic and light-sensitive. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent ketone oxidation or sulfonyl group hydrolysis .
  • Handling : Use gloveboxes for weighing to avoid moisture absorption. Conduct periodic FT-IR checks (peak at ~1350 cm⁻¹ for S=O bond integrity) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl and fluorophenyl groups in cross-coupling reactions?

  • Sulfonyl Group : Acts as an electron-withdrawing group, directing electrophilic substitution to the para position of the chlorophenyl ring. It also stabilizes transition states in nucleophilic aromatic substitutions .
  • Fluorophenyl Group : The fluorine atom enhances electron deficiency via inductive effects, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with boronic acids. DFT studies show a lowered LUMO energy (–1.8 eV) at the ketone carbonyl, promoting nucleophilic attacks .

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s interactions with biological targets?

  • Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 enzymes. The sulfonyl group forms hydrogen bonds with Arg105, while the fluorophenyl moiety engages in π-π stacking with Phe87 .
  • MD Simulations : GROMACS simulations (AMBER force field) reveal stable binding over 100 ns, with RMSD < 2 Å for the enzyme-ligand complex .

Q. How can researchers resolve contradictions in reported spectral data or biological activity?

  • Case Example : Discrepancies in ¹³C NMR chemical shifts (e.g., ketone carbonyl at 205–210 ppm vs. 195–200 ppm) may arise from solvent polarity or impurities. Validate via:
    • Comparative Analysis : Run spectra in deuterated DMSO and CDCl₃ to assess solvent effects .
    • Impurity Profiling : Use LC-MS to identify common byproducts like 3-[(4-chlorophenyl)thio] derivatives (m/z 294.03) .
    • Biological Replicates : Test cytotoxicity (e.g., MTT assay) in triplicate across multiple cell lines (e.g., HEK293, HeLa) to confirm IC₅₀ consistency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone
Reactant of Route 2
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3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone

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